molecular formula C14H17BF2O4 B581379 Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1218791-19-5

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B581379
CAS RN: 1218791-19-5
M. Wt: 298.093
InChI Key: FDHPBQIOPPTJPM-UHFFFAOYSA-N
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Description

Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis . They are typically boric acid ester intermediates with benzene rings .


Molecular Structure Analysis

The molecular structures of these compounds are often confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry . Single crystals of the compounds can be measured by X-ray diffraction for crystallographic and conformational analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques like density functional theory (DFT), which can reveal some physicochemical properties of the compounds .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

This compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

Density Functional Theory (DFT) Study

The molecular structures of these compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT .

Drug Research

In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Protodeboronation

Protodeboronation of pinacol boronic esters is not well developed . However, a catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach has been reported .

Organic Synthesis

Organoboron compounds are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

Anticancer Research

In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .

Safety And Hazards

Safety information for similar compounds indicates that they may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(16)11(9)17/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHPBQIOPPTJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675048
Record name Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1218791-19-5
Record name Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester
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